1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid
CAS No.: 1006962-72-6
Cat. No.: VC4738000
Molecular Formula: C10H6F3N3O2
Molecular Weight: 257.172
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006962-72-6 |
|---|---|
| Molecular Formula | C10H6F3N3O2 |
| Molecular Weight | 257.172 |
| IUPAC Name | 1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-2-8(14-5-6)16-4-3-7(15-16)9(17)18/h1-5H,(H,17,18) |
| Standard InChI Key | CSRAZBQUAVXIOL-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid, reflects its bifunctional architecture:
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A pyrazole ring at position 1, substituted with a carboxylic acid group at position 3.
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A pyridine ring at position 2, substituted with a trifluoromethyl (-CF) group at position 5 .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1006962-72-6 | |
| Molecular Formula | ||
| Molecular Weight | 257.17 g/mol | |
| SMILES | C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O | |
| InChIKey | CSRAZBQUAVXIOL-UHFFFAOYSA-N | |
| Purity (Commercial) | ≥95% |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety offers hydrogen-bonding potential for target engagement .
Synthesis and Characterization
Synthetic Routes
While explicit protocols for this compound are scarce, analogous pyrazole-carboxylic acid derivatives are synthesized via:
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Cyclocondensation: Reaction of hydrazines with β-keto esters or nitriles to form the pyrazole core .
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Suzuki-Miyaura Coupling: Introduction of the pyridine ring via palladium-catalyzed cross-coupling .
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Hydrolysis: Conversion of ester intermediates to carboxylic acids using aqueous base .
A representative pathway involves:
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Condensation of 3-amino-1H-pyrazole-4-carboxylate with a trifluoromethylpyridine derivative.
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Hydrolysis of the ester group to yield the carboxylic acid .
Spectroscopic Characterization
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-NMR: Peaks at δ 8.9–8.4 ppm (pyridine protons), δ 7.1–6.9 ppm (pyrazole protons), and δ 12.1 ppm (carboxylic acid -OH) .
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IR: Stretching vibrations at 1700–1680 cm (C=O), 1250–1150 cm (C-F), and 3300–2500 cm (O-H) .
Biological Activity and Applications
Therapeutic Scaffold
The compound serves as a precursor for:
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Kinase Inhibitors: Pyrazole-carboxylic acids are key intermediates in EGFR and VEGFR inhibitors .
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Antiviral Agents: Analogous triazolo-pyrimidine derivatives inhibit influenza polymerase subunits .
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Cannabinoid Receptor Modulators: Structural analogs show biased agonism at CB1 receptors .
Table 2: Comparative Bioactivity of Analogous Compounds
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